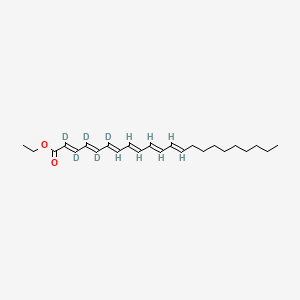

Docosahexaenoic Acid-d5 Ethyl Ester

Description

Docosahexaenoic Acid-d5 Ethyl Ester (DHA-d5 EE) is a deuterium-labeled derivative of docosahexaenoic acid ethyl ester (DHA EE), where five hydrogen atoms are replaced with deuterium. This modification enhances its stability, making it a critical internal standard for quantifying DHA EE in analytical techniques like GC- or LC-MS . DHA EE itself is a 90% concentrated ethyl ester derived from microalgal oil, known for its neuroprotective properties but also for inducing lipid peroxidation in specific contexts, such as enhancing 6-hydroxydopamine-induced neuronal damage in mice .

Properties

IUPAC Name |

ethyl (2E,4E,6E,8E,10E,12E)-2,3,4,5,6-pentadeuteriodocosa-2,4,6,8,10,12-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h12-23H,3-11H2,1-2H3/b13-12+,15-14+,17-16+,19-18+,21-20+,23-22+/i19D,20D,21D,22D,23D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLNXKAVUJJPMU-MVCPWBNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]\C(=C/C=C/C=C/C=C/CCCCCCCCC)\C(=C(/[2H])\C(=C(/[2H])\C(=O)OCC)\[2H])\[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial-Scale Purification of DHA Ethyl Ester

The foundational step in synthesizing DHA-d5 EE involves obtaining high-purity DHA ethyl ester (DHA EE) as a precursor. Patent WO2011095838A1 outlines a novel method using supercritical fluid chromatography (SFC) to purify DHA EE from crude fish oil-derived ethyl ester mixtures. The process employs carbon dioxide (CO₂) in supercritical conditions as the mobile phase and a stationary phase composed of irregular porous silicon oxide impregnated with (3-aminopropyl)-triethoxysilane.

Chromatographic Parameters and Performance

Key operational parameters include a temperature range of 35–60°C and pressures exceeding 73 bar to maintain CO₂ in its supercritical state. The stationary phase’s aminopropyl groups selectively interact with polyunsaturated ethyl esters, enabling separation of DHA EE from saturated and monounsaturated analogs. This method achieves a minimum purity of 80% DHA EE from raw materials containing as little as 15% DHA EE.

Table 1. Supercritical Chromatography Conditions for DHA EE Purification

| Parameter | Value/Range |

|---|---|

| Mobile Phase | CO₂ (supercritical) |

| Stationary Phase | Aminopropyl-silica |

| Temperature | 35–60°C |

| Pressure | >73 bar |

| Feedstock DHA EE Content | ≥15% |

| Output Purity | ≥80% |

Deuterium Labeling Strategies for DHA Ethyl Ester

Acid-Catalyzed Hydrogen-Deuterium Exchange

Deuterium incorporation into the ethyl moiety of DHA EE is critical for creating DHA-d5 EE. A method adapted from the synthesis of deuterated indoles involves acid-catalyzed H-D exchange. While originally applied to indole-3-acetic acid, this approach is adaptable to fatty acid ethyl esters due to similarities in ester functional groups.

Reaction Conditions and Optimization

The process utilizes deuterated solvents (e.g., CD₃OD) and acid catalysts (e.g., D₂SO₄) to facilitate H-D exchange at the ethyl group’s hydrogen sites. In a typical procedure, DHA EE is dissolved in a solution of 20 wt% D₂SO₄ in CD₃OD and heated at 60–90°C for 48–120 hours. The reaction’s progress is monitored via nuclear magnetic resonance (NMR) spectroscopy, with deuterium incorporation exceeding 95% under optimized conditions.

Table 2. Deuterium Incorporation Efficiency Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |

|---|---|---|---|---|

| D₂SO₄ | CD₃OD | 60 | 65 | 77 |

| D₂SO₄ | CD₃OD | 90 | 110 | 91 |

| CD₃CO₂D | CD₃CO₂D | 150 | 72 | 89 |

Challenges and Mitigation Strategies

Esterification with deuterated ethanol requires anhydrous conditions to prevent isotopic dilution. Catalysts such as sulfuric acid or boron trifluoride enhance reaction rates, but their use necessitates post-synthesis neutralization and purification steps to avoid residual acidity affecting deuterium stability.

Characterization and Analytical Validation

Mass Spectrometry and Isotopic Purity

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem MS (LC-MS/MS) are pivotal for verifying deuterium incorporation. The molecular ion peak of DHA-d5 EE (m/z = 361.6) exhibits a +5 Da shift compared to non-deuterated DHA EE (m/z = 356.6). Isotopic purity ≥98% is achievable through iterative purification using preparative SFC.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectra confirm deuterium placement by the absence of proton signals at the ethyl group’s methylene (CH₂) and methyl (CH₃) positions. Quantitative ²H NMR further validates isotopic enrichment, with typical spectra showing singlet peaks for CD₂ and CD₃ groups.

Applications in Lipidomics and Stable Isotope Tracing

DHA-d5 EE’s primary application lies in quantifying endogenous DHA levels in biological matrices. Studies demonstrate its utility in tracing DHA incorporation into erythrocyte membranes and neuronal tissues, with protocols recommending doses of 8–300 mg/kg for rodent models. Its stability under GC-MS conditions minimizes signal overlap, enhancing analytical precision .

Chemical Reactions Analysis

Docosahexaenoic acid-d5 ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of peroxides and other oxidation products.

Reduction: Although less common, reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted by nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Analytical Chemistry

Internal Standard for Quantification

DHA-d5 EE serves primarily as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterium labeling allows for accurate quantification of docosahexaenoic acid levels in biological samples by distinguishing it from non-deuterated compounds during analysis . This characteristic is particularly useful when assessing the concentrations of omega-3 fatty acids in complex biological matrices.

Metabolic Studies

Role in Metabolism Research

Research utilizing DHA-d5 EE has been pivotal in understanding the metabolic pathways of docosahexaenoic acid. For instance, studies have shown that DHA-d5 EE can trace the incorporation and metabolism of fatty acids derived from deuterated precursors, such as deuterated linoleic acid and alpha-linolenic acid, into cellular membranes . This application is crucial for investigating how different dietary sources contribute to tissue levels of omega-3 fatty acids.

Case Studies

Infants with Intrauterine Growth Restriction

A notable study evaluated the formation of docosahexaenoic acid from deuterated precursors in infants with intrauterine growth restriction. The study compared the metabolic responses between infants with growth restrictions and control groups, highlighting significant differences in fatty acid metabolism that could influence developmental outcomes . The use of DHA-d5 EE allowed researchers to precisely measure the incorporation rates of labeled fatty acids over time.

Neuroprotective Research

Investigation of Neuroprotective Effects

DHA-d5 EE has also been employed to study neuroprotective mechanisms associated with docosahexaenoic acid. Research indicates that DHA can mitigate neuronal damage induced by oxidative stress, which is particularly relevant in neurodegenerative diseases . By using DHA-d5 EE as a tracer, researchers can explore how variations in dietary docosahexaenoic acid intake affect brain health and function.

Pharmacokinetic Studies

Impact on Drug Development

The incorporation of stable isotopes like deuterium into drug molecules, including DHA-d5 EE, has garnered attention for its potential to alter pharmacokinetic profiles. Studies suggest that deuteration can enhance the stability and bioavailability of compounds, which is crucial during drug development processes . This application is particularly relevant for formulating omega-3 fatty acids into therapeutic agents aimed at managing hyperlipidemia and other cardiovascular conditions.

Mechanism of Action

The mechanism of action of docosahexaenoic acid-d5 ethyl ester involves its incorporation into cellular membranes, where it influences membrane fluidity and function . It is known to modulate the activity of membrane-bound proteins and enzymes, including those involved in signal transduction pathways. In the nervous system, docosahexaenoic acid plays a protective role by enhancing the expression of phosphatidylserine and reducing apoptosis . Additionally, it has been shown to reduce the production of amyloid-beta plaques and tau protein neurofibrillary tangles, which are associated with neurodegenerative diseases .

Comparison with Similar Compounds

Non-Deuterated DHA Ethyl Ester

- Structural Differences : DHA-d5 EE differs by deuterium substitution, which reduces metabolic degradation and improves isotopic tracing accuracy in research .

- Bioavailability : Both forms require pancreatic enzymes for hydrolysis, but DHA EE is often used therapeutically, while DHA-d5 EE serves as an analytical reference .

Deuterated Analogues (e.g., DHA-d5 Methyl Ester, EPA-d5 Ethyl Ester)

- Ester Group Variation : DHA-d5 methyl ester is used for methyl ester quantification, while DHA-d5 EE is tailored for ethyl ester analysis. Ethyl esters generally exhibit better solubility in organic solvents than methyl esters .

- Applications : EPA-d5 EE is utilized in lipid membrane studies due to its enhanced stability, whereas DHA-d5 EE focuses on neurological and peroxisomal disorder research .

Triglyceride vs. Ethyl Ester Forms

Free Carboxylic Acid vs. Ethyl Ester

Other Omega-3 Ethyl Esters (e.g., EPA EE)

- Structural and Functional Differences : EPA EE (20:5) has fewer double bonds than DHA EE (22:6), leading to distinct metabolic roles. EPA is preferentially incorporated into anti-inflammatory pathways, while DHA dominates neural tissues .

- Formulation Innovations: Novel EE formulations (e.g., ALT® technology) enhance DHA/EPA bioavailability by 35% compared to conventional EE products like Lovaza® .

Arachidonic Acid Ethyl Ester

- Omega-6 vs. Omega-3 : Arachidonic acid ethyl ester (20:4n6) is an omega-6 compound with pro-inflammatory effects, contrasting with DHA EE’s anti-inflammatory and neuroprotective roles .

Data Tables

Table 1: Key Comparative Properties of DHA-d5 EE and Similar Compounds

*Estimated from structural analog data.

Research Findings and Contradictions

- Bioavailability : While TG forms generally outperform EE , advanced EE formulations (e.g., ALT®) challenge this trend by improving bioavailability through optimized lipid delivery .

- Stability : DHA EE oxidizes faster than TG but slower than free DHA due to esterification . Deuterated forms likely extend stability but lack direct comparative studies.

- Therapeutic Use: DHA EE is effective in peroxisomal disorders, improving visual and neurological outcomes in clinical trials , whereas deuterated versions are reserved for diagnostic tracking.

Biological Activity

Docosahexaenoic Acid-d5 Ethyl Ester (DHA-d5) is a deuterated form of docosahexaenoic acid (DHA), an omega-3 fatty acid crucial for various biological functions, particularly in the nervous system and cardiovascular health. This article explores the biological activity of DHA-d5, focusing on its neuroprotective effects, anti-inflammatory properties, and its role in metabolic pathways.

- Molecular Formula: C24H31D5O2

- Molecular Weight: 361.57 g/mol

- Structure: The incorporation of deuterium enhances the compound's stability and allows for differentiation from non-deuterated forms during analytical processes such as mass spectrometry.

Neuroprotective Effects

DHA is known for its neuroprotective properties, which are retained in its deuterated form. Research indicates that DHA plays a significant role in:

- Neuronal Membrane Integrity: DHA is a key component of neuronal membranes, influencing fluidity and functionality.

- Cognitive Function: Studies have shown that DHA supplementation can improve memory and learning abilities in aged rats. For instance, administration of DHA ethyl ester significantly reduced reference memory errors in an eight-arm radial maze test involving 100-week-old rats .

- Protection Against Neurodegeneration: In models of neurodegeneration, such as those induced by 6-hydroxydopamine, DHA-d5 has been observed to enhance neuronal damage through lipid peroxidation, indicating a complex interaction with oxidative stress pathways .

Anti-inflammatory Properties

DHA and its derivatives are recognized for their anti-inflammatory effects. DHA-d5 contributes to these mechanisms by:

- Modulating Eicosanoid Production: DHA is a precursor for specialized pro-resolving mediators (SPMs) that help resolve inflammation. Studies suggest that the administration of DHA can reduce levels of pro-inflammatory eicosanoids while promoting the synthesis of anti-inflammatory mediators like protectins and resolvins .

- Impact on Arachidonic Acid Metabolism: Research indicates that long-term administration of arachidonic acid (AA) can lead to decreased levels of DHA-derived metabolites, suggesting that DHA may counteract inflammatory processes induced by AA .

Metabolic Pathways

The metabolic pathways involving DHA-d5 are crucial for understanding its biological activity:

- Conversion from Precursors: Studies have shown that deuterated forms of linoleic acid (d5-LA) and alpha-linolenic acid (d5-LNA) can be converted into DHA in infants with intrauterine growth restriction. This highlights the potential metabolic pathways through which DHA-d5 can exert its effects .

- Quantification in Biological Samples: As an internal standard, DHA-d5 is utilized in analytical chemistry to quantify endogenous levels of DHA in various biological samples, aiding in research on fatty acid metabolism and health outcomes .

Case Studies

-

Infants with Intrauterine Growth Restriction:

- A study evaluated the formation of arachidonic acid and docosahexaenoic acid from d5-labeled precursors in infants with intrauterine growth restriction compared to controls. The results demonstrated impaired formation of these fatty acids in the affected group, indicating the importance of adequate omega-3 fatty acid supply during critical developmental windows .

- Neurodegenerative Models:

Summary Table: Biological Activities of DHA-d5

| Biological Activity | Description |

|---|---|

| Neuroprotection | Supports neuronal membrane integrity; improves cognitive function |

| Anti-inflammatory | Modulates eicosanoid production; promotes synthesis of anti-inflammatory mediators |

| Metabolic Pathways | Involved in conversion from dietary precursors; used as an internal standard for quantification |

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing Docosahexaenoic Acid-d5 Ethyl Ester?

This compound is synthesized via deuterium labeling at specific positions of the DHA backbone, typically using catalytic deuteration or chemical exchange reactions. Post-synthesis purification employs techniques such as simulated moving bed (SMB) chromatography to separate ethyl esters of DHA and EPA, ensuring isotopic purity . Characterization involves reverse-phase HPLC-MS/MS to confirm structural integrity and deuterium incorporation, with nuclear magnetic resonance (NMR) validating positional labeling . Critical parameters include achieving ≥98% isotopic purity and minimizing oxidative degradation during synthesis.

Basic: Which analytical techniques are validated for quantifying this compound in complex biological matrices?

Validated methods include:

- Reverse-phase HPLC-MS/MS : Optimized with C18 columns and acetonitrile/water mobile phases for baseline separation of DHA-d5 ethyl ester from endogenous lipids. Detection limits (LOD) are typically <10 ng/mL in plasma .

- Gas Chromatography (GC) with Flame Ionization Detection (FID) : Used for fatty acid profiling after transesterification, with deuterated internal standards (e.g., Arachidonic Acid-d11 ethyl ester) correcting for matrix effects .

- Pharmacopoeial Standards : Retention time matching against USP or EP reference standards ensures specificity .

Basic: How are reference standards for this compound validated in pharmaceutical research?

Reference standards are validated using:

- Purity assays : HPLC-UV at 205 nm confirms ≥90% chemical purity, with residual solvents quantified via headspace GC .

- Isotopic authentication : High-resolution MS verifies deuterium distribution and rules out positional isomerism .

- Stability testing : Accelerated degradation studies under heat/light assess oxidative stability, with acceptance criteria of ≤5% impurity over 12 months .

Advanced: What methodological challenges arise when using this compound as a stable isotope tracer in pharmacokinetic studies?

Key considerations include:

- Metabolic interference : Deuterium labeling at non-exchangeable positions (e.g., methyl groups) minimizes isotope effects on enzyme kinetics .

- Detection sensitivity : LC-MS/MS must differentiate DHA-d5 from endogenous DHA, requiring resolution of m/z shifts (e.g., +5 Da) and avoidance of in-source fragmentation .

- Tracer homogeneity : Batch variability in deuterium incorporation is mitigated via orthogonal purification (SMB chromatography) and NMR validation .

Advanced: How can researchers reconcile Docosahexaenoic Acid Ethyl Ester’s dual role in lipid peroxidation and neuroprotection?

Experimental design must account for:

- Dose-dependent effects : Low doses (≤50 µM) exhibit neuroprotection via anti-inflammatory pathways, while high doses (>100 µM) induce lipid peroxidation in models like 6-hydroxydopamine-treated mice .

- Oxidative stress markers : Simultaneous measurement of 4-hydroxynonenal (lipid peroxidation) and glutathione (antioxidant defense) clarifies context-specific outcomes .

- Model systems : Primary neuronal cultures vs. in vivo striatal injury models show divergent responses, necessitating mechanistic validation across platforms .

Advanced: What strategies prevent oxidative degradation of this compound during experimental workflows?

- Storage : -80°C in amber vials under argon prevents photooxidation and autoxidation .

- Antioxidant additives : Butylated hydroxytoluene (BHT, 0.01% w/v) in stock solutions stabilizes the ethyl ester during cell culture assays .

- Inert atmospheres : Handling under nitrogen in gloveboxes minimizes air exposure during sample preparation .

Advanced: How are impurities in this compound batches quantified and controlled?

- Chromatographic profiling : SMB chromatography separates DHA-d5 from EPA-d5 ethyl esters, with UV detection at 215 nm quantifying cross-contamination (<2%) .

- Heavy metal screening : Inductively coupled plasma mass spectrometry (ICP-MS) enforces limits (e.g., Pb <0.1 ppm) per pharmacopoeial guidelines .

- Degradation products : Accelerated stability studies monitor ethyl ester hydrolysis to free DHA-d5, requiring pH-controlled storage (pH 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.